molecular formula C10H21NO3 B14899267 (S)-tert-Butyl 2-amino-4-hydroxy-3,3-dimethylbutanoate

(S)-tert-Butyl 2-amino-4-hydroxy-3,3-dimethylbutanoate

Cat. No.: B14899267
M. Wt: 203.28 g/mol
InChI Key: OEJYZKGZXUOEHV-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S)-2-amino-4-hydroxy-3,3-dimethylbutanoate is an organic compound that belongs to the class of amino acid derivatives. It features a tert-butyl ester group, an amino group, and a hydroxyl group, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl (S)-2-amino-4-hydroxy-3,3-dimethylbutanoate typically involves the esterification of the corresponding amino acid with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction proceeds under mild conditions and yields the desired tert-butyl ester in good yields.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is efficient and sustainable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-amino-4-hydroxy-3,3-dimethylbutanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

tert-Butyl (S)-2-amino-4-hydroxy-3,3-dimethylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-amino-4-hydroxy-3,3-dimethylbutanoate involves its interaction with various molecular targets and pathways. The tert-butyl ester group can be cleaved under acidic conditions, releasing the active amino acid derivative . This process is often facilitated by enzymes or chemical catalysts, leading to the formation of the desired products.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-2-amino-3-hydroxybutanoate
  • tert-Butyl (S)-2-amino-4-hydroxybutanoate
  • tert-Butyl (S)-2-amino-3,3-dimethylbutanoate

Uniqueness

tert-Butyl (S)-2-amino-4-hydroxy-3,3-dimethylbutanoate is unique due to the presence of both a hydroxyl group and a tert-butyl ester group, which provide distinct reactivity and stability. This combination makes it particularly useful in synthetic chemistry and various research applications .

Properties

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-4-hydroxy-3,3-dimethylbutanoate

InChI

InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)7(11)10(4,5)6-12/h7,12H,6,11H2,1-5H3/t7-/m1/s1

InChI Key

OEJYZKGZXUOEHV-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C(C)(C)CO)N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C)(C)CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.